1-methyl-3-(2-nitrophenyl)-1H-pyrazole
Description
General Significance of Pyrazole (B372694) Scaffold Architectures in Organic and Heterocyclic Chemistry
The pyrazole scaffold is a five-membered aromatic heterocyclic ring containing three carbon atoms and two adjacent nitrogen atoms. nih.govglobalresearchonline.net This arrangement imparts a unique combination of chemical properties, including aromaticity, due to its planar structure and six delocalized π-electrons. globalresearchonline.net The pyrazole ring system is characterized by the presence of both an acidic pyrrole-like nitrogen and a basic pyridine-like nitrogen, contributing to its versatile reactivity. globalresearchonline.netmdpi.com
This structural motif is not merely a synthetic curiosity but is also found in nature, with the first natural pyrazole, 1-pyrazolyl-alanine, having been isolated from watermelon seeds. nih.govresearchgate.net The inherent stability and reactivity of the pyrazole ring have made it a "privileged scaffold" in medicinal chemistry and materials science. nih.gov Its derivatives are integral to the development of pharmaceuticals, agrochemicals, and advanced materials such as fluorescent agents and organic light-emitting diodes. nih.govglobalresearchonline.net The ability of the pyrazole core to serve as a foundational structure for a multitude of bioactive molecules underscores its fundamental importance in organic and heterocyclic chemistry. globalresearchonline.netmdpi.com
Importance of Substituted Pyrazoles in Contemporary Synthetic Chemistry
The true versatility of the pyrazole core is unlocked through the introduction of various substituents onto the ring. mdpi.com Substituted pyrazoles are compounds where one or more hydrogen atoms on the pyrazole ring are replaced by other functional groups. This functionalization allows for the precise tuning of the molecule's electronic, steric, and physicochemical properties, which in turn dictates its biological activity and application. mdpi.comencyclopedia.pub
Contemporary synthetic chemistry has developed a diverse toolbox of methods for creating substituted pyrazoles. Key strategies include:
Cyclocondensation Reactions: This is a classical and widely used method involving the reaction of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its equivalent. nih.govresearchgate.netnih.gov The choice of substituted hydrazines and dicarbonyl precursors allows for the direct installation of desired functional groups onto the resulting pyrazole ring. nih.gov
1,3-Dipolar Cycloadditions: This approach offers high regioselectivity in constructing the pyrazole ring, often by reacting a nitrile imine with an alkene or alkyne. nih.govorientjchem.orgsmolecule.com
Multicomponent Reactions: These efficient reactions combine three or more reactants in a single step to form complex substituted pyrazoles, often with high atom economy and reduced waste. researchgate.netnih.gov
The ability to synthesize a vast library of substituted pyrazoles has been a driving force in drug discovery and materials science. researchgate.netresearchgate.net These derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antidepressant properties. globalresearchonline.netglobalresearchonline.netscholarsresearchlibrary.com This broad utility solidifies the importance of substituted pyrazoles as key targets in modern synthetic chemistry.
Contextualizing 1-Methyl-3-(2-nitrophenyl)-1H-pyrazole within the Broader Pyrazole Chemical Landscape
The specific compound, this compound, is a distinct entity within the large family of substituted pyrazoles. Its structure is defined by three key features: the central pyrazole core, a methyl group at the N1 position, and a 2-nitrophenyl group at the C3 position.
The N1-Methyl Group: The methylation at the N1 position resolves the tautomerism inherent in unsubstituted pyrazoles, locking the molecule into a single isomeric form. This modification can influence the compound's solubility, metabolic stability, and how it interacts with biological targets.
The C3-(2-Nitrophenyl) Group: The attachment of a phenyl ring at the C3 position adds a significant aromatic component to the molecule. The nitro group (NO2) at the ortho- (or 2-) position of this phenyl ring is a strong electron-withdrawing group. This feature can significantly impact the electronic properties of the entire molecule, influencing its reactivity and potential for intermolecular interactions. researchgate.net Research on other nitrophenyl-substituted pyrazoles has shown that the position of the nitro group can play a critical role in the compound's biological activities, such as antifungal properties. researchgate.net
While detailed research findings specifically for the this compound isomer are not extensively documented in publicly available literature, its structure suggests it serves as a valuable intermediate in organic synthesis or as a candidate for biological screening. The synthesis of related nitrophenyl-pyrazole derivatives often involves the cyclocondensation of an appropriately substituted nitrophenylhydrazine (B1144169) with a dicarbonyl compound or other suitable precursors. smolecule.comscholarsresearchlibrary.com The presence of the electron-withdrawing nitrophenyl group makes this class of compounds interesting for studies in medicinal chemistry and materials science, where such electronic properties can be advantageous. researchgate.netnih.gov For instance, nitrophenyl-pyrazole derivatives have been investigated for their antifungal activity and potential applications in nonlinear optics. researchgate.netnih.govresearchgate.net
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-3-(2-nitrophenyl)pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-12-7-6-9(11-12)8-4-2-3-5-10(8)13(14)15/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQCALXVUMSAFLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101296724 | |
| Record name | 1-Methyl-3-(2-nitrophenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101296724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
305811-47-6 | |
| Record name | 1-Methyl-3-(2-nitrophenyl)-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=305811-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-3-(2-nitrophenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101296724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Methyl 3 2 Nitrophenyl 1h Pyrazole and Analogous Structural Motifs
Cyclocondensation Strategies for Pyrazole (B372694) Core Formation
Cyclocondensation reactions are a cornerstone of pyrazole synthesis, typically involving the reaction of a binucleophilic hydrazine (B178648) derivative with a 1,3-dielectrophilic species.
The most classic and widely used method for pyrazole synthesis is the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. nih.govyoutube.com To synthesize 1-methyl-3-(2-nitrophenyl)-1H-pyrazole, the key precursors would be a 1-(2-nitrophenyl)-1,3-dicarbonyl compound and methylhydrazine. The reaction proceeds through initial condensation to form a hydrazone or enamine intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. youtube.com
A significant challenge in this approach, particularly when using an unsymmetrical 1,3-dicarbonyl compound like 1-(2-nitrophenyl)butane-1,3-dione (B1618093) with methylhydrazine, is the formation of regioisomers. The two non-equivalent carbonyl groups can react with either of the two different nitrogen atoms of methylhydrazine, leading to a mixture of 1,3- and 1,5-disubstituted pyrazoles. beilstein-journals.orgnih.gov Reaction conditions, such as solvent and pH, can influence the regioselectivity, with aprotic dipolar solvents sometimes offering better results than traditional protic solvents like ethanol. nih.gov One-pot procedures where the 1,3-dicarbonyl compound is generated in situ prior to the addition of hydrazine have also been developed to improve efficiency. beilstein-journals.orgnih.gov
| 1,3-Dicarbonyl Precursor | Hydrazine Derivative | Key Conditions | Product Type | Reference |
|---|---|---|---|---|
| Ethyl acetoacetate | Phenylhydrazine | Nano-ZnO catalyst, green protocol | 1,3,5-substituted pyrazole | nih.gov |
| 1,3-Diketones (general) | Aryl hydrochloride hydrazine | Aprotic dipolar solvents | Regioselective 1-aryl-3-substituted pyrazoles | nih.gov |
| In situ generated 1,3-diketones | Hydrazines | One-pot, SmCl₃ catalysis | 3,4,5-substituted pyrazoles | nih.gov |
An alternative route involves the reaction of α,β-unsaturated ketones (chalcones) or aldehydes with hydrazine derivatives. mdpi.com For the target compound, this would involve a chalcone (B49325) bearing a 2-nitrophenyl group, such as 1-(2-nitrophenyl)but-2-en-1-one, reacting with methylhydrazine. The reaction mechanism typically begins with a Michael addition of the hydrazine to the β-carbon of the unsaturated system, followed by intramolecular cyclization and subsequent oxidation or elimination to form the pyrazole ring. mdpi.comkoreascience.kr
This pathway often leads to the formation of an intermediate pyrazoline, which is then oxidized to the aromatic pyrazole. mdpi.comkoreascience.kr The choice of oxidant and reaction conditions can be crucial for achieving good yields. This method can offer better regiocontrol compared to the use of unsymmetrical 1,3-diketones, thereby overcoming one of the main limitations of the classical Knorr synthesis. beilstein-journals.org
| α,β-Unsaturated Ketone | Hydrazine Derivative | Key Conditions | Intermediate/Product | Reference |
|---|---|---|---|---|
| Benzylideneacetone | 3-Nitrophenylhydrazine | Reflux in ethanol | Pyrazoline derivative | nih.gov |
| Chalcone derivative | p-(4-(tert-butyl)phenyl)hydrazine | Cu(OTf)₂, bmim | Pyrazoline, then in situ oxidation to pyrazole | mdpi.com |
| Iodochromones (α,β-unsaturated ketone precursors) | Hydrazines | Suzuki coupling followed by cyclocondensation | 3,4-Substituted pyrazoles | beilstein-journals.org |
1,3-Dipolar Cycloaddition Approaches in Pyrazole Synthesis
The 1,3-dipolar cycloaddition, often referred to as the Huisgen cycloaddition, is a powerful and highly regioselective method for constructing five-membered heterocyclic rings, including pyrazoles. wikipedia.org This reaction involves a 1,3-dipole reacting with a dipolarophile. wikipedia.org To form a pyrazole ring, a nitrile imine (as the 1,3-dipole) is typically reacted with an alkyne or alkene (as the dipolarophile). nih.govmdpi.com
For the synthesis of a this compound analog, a nitrile imine bearing the 2-nitrophenyl group would be generated in situ, often from a corresponding hydrazonoyl halide, and reacted with an alkyne. The regioselectivity of the cycloaddition is governed by the electronic properties of both the dipole and the dipolarophile, making this a highly predictable and versatile route. rsc.org Another approach involves the reaction of diazo compounds with alkynes or alkenes. unisi.it For instance, sydnones, which are mesoionic heterocyclic compounds, can undergo 1,3-dipolar cycloaddition with activated alkynes like dimethyl acetylenedicarboxylate (B1228247) (DMAD) to yield 1-arylpyrazoles. mdpi.com
Multicomponent Reactions for Expedited Pyrazole Construction
Multicomponent reactions (MCRs) have gained prominence as they allow for the synthesis of complex molecules in a single step from three or more starting materials, enhancing efficiency and atom economy. nih.gov Several MCRs have been developed for the synthesis of pyrazoles. beilstein-journals.org A common strategy involves the in situ formation of a key intermediate, such as a 1,3-dicarbonyl compound or an α,β-unsaturated ketone, which then undergoes cyclocondensation with a hydrazine. nih.gov
For example, a three-component reaction could involve an aldehyde, a β-ketoester, and methylhydrazine. nih.gov The aldehyde and ketoester first undergo a Knoevenagel condensation to form an unsaturated intermediate, which then reacts with methylhydrazine to form the pyrazole ring. Four-component reactions, for instance, reacting an aldehyde, malononitrile, a hydrazine, and a β-ketoester, can lead to highly substituted pyrano[2,3-c]pyrazoles. beilstein-journals.org These one-pot procedures are highly convergent and allow for rapid generation of diverse pyrazole libraries. nih.gov
Transformations Involving Hydrazones as Key Intermediates
Hydrazones are versatile intermediates in pyrazole synthesis. One notable method is the electrophilic cyclization of α,β-alkynic hydrazones. nih.govacs.org These precursors are readily prepared by condensing propargyl aldehydes or ketones with the appropriate hydrazine (e.g., methylhydrazine). nih.govacs.org Treatment of the α,β-alkynic hydrazone with an electrophile, such as molecular iodine or copper(I) iodide, induces a 5-endo-dig cyclization to afford the corresponding substituted pyrazole. nih.govacs.org This method is effective for producing a wide range of pyrazoles, including those with various aromatic and aliphatic substituents. acs.orgacs.org
Another approach involves the intramolecular cycloaddition of alkyne-tethered N-tosylhydrazones. This transition-metal-free method proceeds via a [3+2]-cycloaddition followed by an aromatization step to yield fused polycyclic pyrazoles in high yields. acs.org
Synthetic Routes Utilizing Heterocyclic Precursors (e.g., Furandiones, Pyranones)
Heterocyclic rearrangement and transformation provide another avenue for pyrazole synthesis. Certain heterocyclic systems can act as synthons for the 1,3-dielectrophilic component required for cyclocondensation. For instance, pyranones and their derivatives can react with hydrazines to yield pyrazoles. nih.govmdpi.com The reaction typically involves a nucleophilic attack by the hydrazine, leading to ring-opening of the pyranone, followed by intramolecular cyclization and dehydration to form the stable pyrazole ring. nih.gov
Similarly, 2,3-dihydro-2,3-furandiones can serve as precursors. Their reaction with hydrazines or hydrazones can lead to the formation of pyrazole derivatives through a ring-transformation process. researchgate.net This strategy leverages the reactivity of readily available heterocyclic starting materials to access the pyrazole core structure. nih.gov
| Heterocyclic Precursor | Reagent | Key Conditions | Product Type | Reference |
|---|---|---|---|---|
| 2,3-dihydro-4H-pyran-4-ones | Arylhydrazines | Montmorillonite KSF catalyst, ethanol | 5-substituted pyrazoles | mdpi.com |
| Chromones | Arylboronic acids, then hydrazine hydrate | Suzuki coupling followed by cyclization | 3,4-diarylpyrazoles | nih.gov |
| 4-phenylcarbonyl-5-phenyl-2,3-dihydro-2,3-furandione | Hydrazones | Reaction leads to ring transformation | Substituted pyrazole derivatives | researchgate.net |
Catalyzed Pyrazole Syntheses
Catalytic methods offer efficient and selective routes to pyrazole synthesis, often under milder conditions and with higher yields compared to classical condensation reactions. These approaches are broadly categorized into transition metal-catalyzed methods and those employing green chemistry principles.
Transition metals, particularly copper and palladium, play a pivotal role in the modern synthesis of pyrazoles. They catalyze key bond-forming reactions, enabling the construction of the pyrazole core and the introduction of various substituents.
Copper-Mediated Cyclization:
Copper catalysts are widely used to promote the cyclization of various precursors into the pyrazole ring. These reactions often proceed via oxidative cyclization or condensation pathways. For instance, copper(I) iodide has been shown to effectively mediate the electrophilic cyclization of α,β-alkynic hydrazones to produce pyrazole derivatives in good to excellent yields. This method is versatile, tolerating a range of aliphatic and aromatic substituents.
Another copper-catalyzed approach involves the aerobic oxidative cyclization of β,γ-unsaturated hydrazones. This method is notable for its use of molecular oxygen as a green oxidant and can lead to different pyrazole products depending on the solvent used. benthamdirect.com A mild and convenient copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones can provide a broad range of pyrazole derivatives, initiated by the formation of a hydrazonyl radical followed by cyclization. organic-chemistry.org Furthermore, an efficient method for synthesizing substituted pyrazoles at room temperature utilizes copper nitrate (B79036) [Cu(NO₃)₂·3H₂O] as a catalyst, offering an acid-free and economical route.
A plausible copper-catalyzed route to a precursor for this compound could involve the cyclization of a hydrazone derived from methylhydrazine and a suitable 2-nitrophenyl-substituted carbonyl compound.
Suzuki Coupling:
The Suzuki-Miyaura cross-coupling reaction is a powerful palladium-catalyzed method for forming carbon-carbon bonds, and it has been successfully applied to the synthesis of aryl-substituted pyrazoles. nih.gov This reaction typically involves the coupling of a pyrazole-containing halide (e.g., bromopyrazole) or triflate with an arylboronic acid. researchgate.net This methodology is particularly useful for introducing the 2-nitrophenyl group at the C3 position of a pre-formed 1-methyl-1H-pyrazole ring.
For example, 3-bromo-1-methyl-1H-pyrazole could be coupled with (2-nitrophenyl)boronic acid in the presence of a palladium catalyst and a suitable base to yield this compound. The efficiency of the Suzuki coupling allows for a wide range of substrates, making it a versatile tool for creating libraries of substituted pyrazoles. nih.govrsc.org
Table 1: Examples of Transition Metal-Catalyzed Pyrazole Synthesis
| Method | Catalyst/Reagents | Starting Materials | Product Type | Key Features |
|---|---|---|---|---|
| Copper-Mediated Cyclization | CuI, Triethylamine | α,β-alkynic hydrazones | Substituted Pyrazoles | Good to excellent yields, tolerates various functional groups. |
| Copper-Catalyzed Aerobic Cyclization | Cu(OAc)₂, O₂ | β,γ-unsaturated hydrazones | Substituted Pyrazoles | Uses air as a green oxidant, solvent-dependent product formation. benthamdirect.com |
| Suzuki Coupling | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Halogenated pyrazole, Arylboronic acid | Aryl-substituted Pyrazoles | High efficiency for C-C bond formation, broad substrate scope. nih.gov |
Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Sonication and the use of environmentally benign solvent systems like polyethylene (B3416737) glycol (PEG)-water are prominent examples of such approaches in pyrazole synthesis.
Sonication Methods:
Ultrasound-assisted synthesis has emerged as a powerful green technique that can significantly accelerate reaction rates, improve yields, and reduce the need for harsh conditions. numberanalytics.com The formation of pyrazoles through cyclization or multicomponent reactions can be efficiently promoted by ultrasonic irradiation. researchgate.netorientjchem.org This method often leads to shorter reaction times and is more energy-efficient compared to conventional heating. benthamdirect.comrsc.org For instance, the synthesis of pyrazole derivatives has been achieved in high yields under catalyst-free conditions in water with ultrasonic irradiation. nih.gov This approach is particularly attractive for its operational simplicity and reduced environmental impact. nih.gov
PEG-400-H₂O Medium:
Polyethylene glycol (PEG) is a non-toxic, biodegradable, and recyclable solvent that, when mixed with water, provides a green reaction medium for organic synthesis. researchgate.net The synthesis of pyrazole derivatives via multicomponent reactions has been successfully carried out in PEG-400-H₂O. nih.govthieme-connect.com This solvent system can enhance reaction rates and facilitate product isolation. For example, a homogeneous catalytic system using FeCl₃/PVP in a water/PEG-400 medium has been reported for the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles. mdpi.com The recyclability of the PEG-400 medium makes this method economically and environmentally advantageous. mdpi.com
Table 2: Green Chemistry Approaches to Pyrazole Synthesis
| Approach | Conditions | Reaction Type | Advantages |
|---|---|---|---|
| Sonication | Ultrasonic irradiation, often in water or solvent-free | Cyclocondensation, Multicomponent reactions | Faster reaction rates, higher yields, energy efficiency, reduced waste. numberanalytics.comnih.gov |
| PEG-400-H₂O Medium | PEG-400 and water as solvent, often with a catalyst | Multicomponent reactions, Cyclocondensation | Environmentally benign, recyclable solvent, good yields, mild conditions. nih.govthieme-connect.com |
One-Pot and Tandem Synthetic Sequences for this compound Precursors
One-pot and tandem (or cascade) reactions are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single reaction vessel, avoiding the isolation of intermediates. rsc.org These processes are atom- and step-economical, reducing solvent waste and purification efforts.
A tandem catalytic cross-coupling/electrocyclization of enol triflates and diazoacetates presents a method for synthesizing 3,4,5-trisubstituted pyrazoles. acs.org This approach combines multiple bond-forming events in a single sequence to rapidly build molecular complexity. nih.govacs.org
For the synthesis of precursors to this compound, a one-pot reaction could be envisioned starting from simpler building blocks. For example, a three-component reaction involving an aldehyde, a 1,3-dicarbonyl compound, and a hydrazine derivative can lead to highly functionalized pyrazoles. An operationally simple and high-yielding protocol for polyfunctional pyrazoles has been developed through a one-pot, three-component coupling that proceeds through a tandem Knoevenagel condensation, 1,3-dipolar cycloaddition, and transition metal-free oxidative aromatization sequence.
Advanced Spectroscopic Elucidation and Structural Characterization of 1 Methyl 3 2 Nitrophenyl 1h Pyrazole
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the precise molecular structure of 1-methyl-3-(2-nitrophenyl)-1H-pyrazole, confirming the covalent framework and, crucially, the regiochemistry of the substituents on the pyrazole (B372694) ring.
One-dimensional NMR provides fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the methyl, pyrazole ring, and nitrophenyl ring protons. The N-methyl group protons would appear as a sharp singlet, typically in the upfield region around 3.9-4.1 ppm. The pyrazole ring protons, H-4 and H-5, would appear as two distinct doublets due to their coupling to each other. The H-5 proton, being adjacent to the N-methyl group, generally appears further downfield than the H-4 proton. The four protons of the ortho-substituted nitrophenyl ring would present as a complex multiplet pattern in the aromatic region (typically 7.5-8.2 ppm) due to their spin-spin coupling.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their chemical environment. The spectrum for this compound would show ten distinct signals. The N-methyl carbon appears upfield, while the pyrazole and nitrophenyl carbons resonate in the aromatic region. The carbon atom attached to the nitro group (C-2' of the phenyl ring) is expected to be significantly deshielded.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts Note: The following data are predicted based on known values for substituted pyrazoles and nitrophenyl compounds. Actual experimental values may vary.
| Atom | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |
| N-CH₃ | ~4.0 | Singlet | ~39 |
| Pyrazole C3 | - | - | ~152 |
| Pyrazole H4 | ~6.8 | Doublet | ~108 |
| Pyrazole H5 | ~7.7 | Doublet | ~131 |
| Phenyl C1' | - | - | ~130 |
| Phenyl C2' | - | - | ~148 |
| Phenyl H3' | ~7.9 | Multiplet | ~125 |
| Phenyl H4' | ~7.7 | Multiplet | ~133 |
| Phenyl H5' | ~7.6 | Multiplet | ~129 |
| Phenyl H6' | ~7.8 | Multiplet | ~132 |
Two-dimensional NMR experiments are essential for unambiguously assigning the signals observed in the 1D spectra.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling network between protons. Key correlations would be observed between the H-4 and H-5 protons of the pyrazole ring, confirming their adjacency. Additionally, complex cross-peaks would be seen among the four protons on the nitrophenyl ring, helping to delineate their relative positions.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum maps each proton to its directly attached carbon atom. This technique would be used to definitively assign the ¹³C signals for each protonated carbon. For instance, the signal at ~6.8 ppm would correlate with the carbon signal at ~108 ppm, confirming their assignment to H-4 and C-4 of the pyrazole ring, respectively.
The synthesis of this compound from an unsymmetrical pyrazole precursor can potentially yield two different regioisomers: the 1,3-disubstituted product and the 1,5-disubstituted product. NMR spectroscopy is the definitive method to distinguish between these isomers. researchgate.netnist.gov
In the case of this compound, the key lies in long-range heteronuclear correlations observed in an HMBC (Heteronuclear Multiple Bond Correlation) experiment. A crucial correlation would be observed between the N-methyl protons (~4.0 ppm) and the C-5 carbon of the pyrazole ring (~131 ppm). nist.gov This three-bond (³J) coupling confirms that the methyl group is attached to the N-1 position and C-5 is adjacent to it, unequivocally establishing the 1,3-substitution pattern. The absence of a correlation between the methyl protons and the C-3 carbon further validates this assignment. nist.gov
Infrared (IR) Spectroscopy and Vibrational Analysis
Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by several key absorption bands.
The most prominent bands are the asymmetric and symmetric stretching vibrations of the nitro group (NO₂), which appear strongly in the regions of 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively. Aromatic C-H stretching vibrations from both the pyrazole and phenyl rings are observed above 3000 cm⁻¹. The stretching of the C=N and C=C bonds within the aromatic rings gives rise to a series of bands in the 1450-1610 cm⁻¹ region. Aliphatic C-H stretching from the methyl group is found just below 3000 cm⁻¹.
Table 2: Characteristic IR Absorption Bands Note: Values are typical ranges for the specified functional groups.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3050 - 3150 | Medium |
| Aliphatic C-H Stretch (CH₃) | 2850 - 2980 | Medium |
| C=N and C=C Ring Stretch | 1450 - 1610 | Medium-Strong |
| Asymmetric NO₂ Stretch | 1520 - 1560 | Strong |
| Symmetric NO₂ Stretch | 1340 - 1380 | Strong |
| C-N Stretch | 1150 - 1250 | Medium |
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry provides information on the molecular weight and elemental composition of a compound and offers insights into its structure through the analysis of fragmentation patterns. The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak [M]⁺ corresponding to its molecular weight (C₁₀H₉N₃O₂ = 203.19 g/mol ).
The fragmentation is expected to follow patterns observed for similar nitropyrazole structures. rsc.org A characteristic fragmentation pathway for nitropyrazoles involves the initial loss of a nitro group (•NO₂) to give a significant fragment ion. Further fragmentation may involve the loss of small, stable molecules like HCN from the pyrazole ring.
Table 3: Predicted Mass Spectrometry Fragmentation Note: Based on the fragmentation of 1-methyl-3-nitropyrazole. rsc.org
| m/z | Predicted Fragment | Loss from Parent Ion |
| 203 | [C₁₀H₉N₃O₂]⁺ | Molecular Ion [M]⁺ |
| 186 | [C₁₀H₉N₃O]⁺ | Loss of •OH (Ortho effect) |
| 157 | [C₁₀H₉N₂]⁺ | Loss of •NO₂ |
| 130 | [C₉H₈N]⁺ | Loss of •NO₂ and HCN |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound is dominated by the chromophores present: the pyrazole ring and the nitrophenyl group. nih.gov The conjugated system allows for π → π* and n → π* electronic transitions. rsc.org
The spectrum is expected to show strong absorption bands in the UV region. The high-energy transitions, corresponding to the π → π* transitions of the aromatic systems, are typically observed below 300 nm. The n → π* transition, involving the non-bonding electrons on the nitrogen atoms of the pyrazole ring and the oxygen atoms of the nitro group, is expected to appear as a lower intensity band at a longer wavelength, potentially extending into the near-visible region. mdpi.com The exact position and intensity of these bands can be influenced by the solvent polarity. nih.gov
Table 4: Expected Electronic Transitions
| Transition Type | Chromophore | Expected λₘₐₓ Region (nm) |
| π → π | Pyrazole and Nitrophenyl Rings | 220 - 280 |
| n → π | Nitro Group (NO₂) & Pyrazole Nitrogens | 270 - 350 |
Single-Crystal X-ray Diffraction for Solid-State Structural Determination
A comprehensive search of scientific literature and crystallographic databases did not yield specific single-crystal X-ray diffraction data for the compound this compound. While crystallographic studies have been conducted on structurally related pyrazole derivatives, including isomers with the nitrophenyl group at different positions or other substituted pyrazoles, the precise solid-state structure of this compound, as determined by this technique, is not publicly available.
Therefore, detailed information regarding its crystal system, space group, unit cell dimensions, atomic coordinates, bond lengths, bond angles, and intermolecular interactions in the solid state could not be provided. The elucidation of these structural features awaits future single-crystal X-ray diffraction analysis of this specific compound.
Computational and Theoretical Investigations of 1 Methyl 3 2 Nitrophenyl 1h Pyrazole
Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. nih.govresearchgate.net Methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are frequently used to model the geometric and electronic properties of heterocyclic compounds. researchgate.netderpharmachemica.com
Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. mdpi.com This process provides detailed information on bond lengths, bond angles, and dihedral angles.
For 1-methyl-3-(2-nitrophenyl)-1H-pyrazole, the pyrazole (B372694) ring is expected to be largely planar. A key geometric parameter determined through optimization is the dihedral angle between the plane of the pyrazole ring and the attached 2-nitrophenyl ring. In similar structures, such as 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole, a significant twist is observed between the pyrazole and benzene (B151609) rings, with a dihedral angle of 31.38°. researchgate.net This rotation is a result of steric hindrance between the rings. The optimization would also define the geometry of the nitro group relative to the phenyl ring.
Table 1: Predicted Geometric Parameters for this compound This table describes the parameters that would be obtained from DFT-based geometry optimization. Specific calculated values for the title compound are not available in the provided search results.
| Parameter | Description | Typical Findings in Similar Compounds |
|---|---|---|
| Bond Lengths (Å) | The distance between the nuclei of two bonded atoms (e.g., C-C, C-N, N-O). | C-N bonds within the pyrazole ring are typically between 1.30 Å and 1.38 Å. nih.gov |
| Bond Angles (°) | The angle formed between three connected atoms. | Internal angles of the five-membered pyrazole ring are optimized to minimize ring strain. |
| Dihedral Angles (°) | The angle between two intersecting planes, such as the planes of the pyrazole and nitrophenyl rings. | A significant twist is expected due to steric hindrance, preventing coplanarity. researchgate.net |
Theoretical vibrational analysis is performed on the optimized geometry to predict the molecule's infrared (IR) and Raman spectra. derpharmachemica.com The calculation of harmonic vibrational frequencies helps in the assignment of experimental spectral bands to specific molecular motions, such as stretching, bending, and rocking. nih.gov For a complex molecule like this compound, DFT calculations are essential for a complete and reliable vibrational assignment. researchgate.net
Predicted vibrational modes would include:
Aromatic C-H stretching: Typically observed in the 3100-3000 cm⁻¹ region. derpharmachemica.com
Methyl C-H stretching: Asymmetric and symmetric stretches are expected around 2900-3000 cm⁻¹. derpharmachemica.com
C=C and C=N stretching in the aromatic rings, generally appearing in the 1625–1430 cm⁻¹ range. derpharmachemica.com
NO₂ stretching: Characteristic asymmetric and symmetric stretching vibrations of the nitro group are prominent.
Ring vibrations and deformations: In-plane and out-of-plane bending of the pyrazole and phenyl rings.
Table 2: Predicted Vibrational Mode Assignments for this compound This table outlines the types of vibrational modes predicted by DFT calculations. Specific frequencies for the title compound are not available in the provided search results.
| Vibrational Mode | Description | Typical Frequency Region (cm⁻¹) |
|---|---|---|
| ν(C-H) aromatic | Stretching of C-H bonds on the phenyl and pyrazole rings. | 3100 - 3000 |
| ν(C-H) methyl | Stretching of C-H bonds in the methyl group. | 3000 - 2900 |
| ν(C=C), ν(C=N) | Stretching of double bonds within the aromatic rings. | 1625 - 1430 |
| νas(NO₂) | Asymmetric stretching of the nitro group. | 1560 - 1520 |
| νs(NO₂) | Symmetric stretching of the nitro group. | 1355 - 1345 |
| δ(C-H) | In-plane and out-of-plane bending of C-H bonds. | 1300 - 675 |
Time-Dependent Density Functional Theory (TD-DFT) is a standard method for calculating the electronic absorption spectra of molecules. biointerfaceresearch.com This analysis predicts the maximum absorption wavelengths (λmax), excitation energies, and oscillator strengths of electronic transitions. biointerfaceresearch.comresearchgate.net The results provide a theoretical basis for interpreting experimental UV-Vis spectra, often by identifying the transitions as π → π* or n → π*.
For nitrophenyl-pyrazole derivatives, the UV-Vis spectrum is typically characterized by intense absorptions corresponding to π → π* transitions within the conjugated system formed by the pyrazole and nitrophenyl rings. nih.gov The pyrazole chromophore itself shows characteristic absorptions, which are modified by the presence of the nitrophenyl substituent. nih.govresearchgate.net
Table 3: Comparison of Theoretical and Experimental UV-Vis Data This table illustrates how theoretical TD-DFT results are compared with experimental data. Specific values for this compound are not available in the provided search results.
| Parameter | Theoretical (TD-DFT) | Experimental | Assignment |
|---|---|---|---|
| λmax 1 (nm) | Not Available | Not Available | π → π* transition |
| λmax 2 (nm) | Not Available | Not Available | π → π* transition |
The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a highly effective approach for predicting the isotropic chemical shifts (δ) of ¹H and ¹³C nuclei. nih.govresearchgate.net These theoretical predictions are invaluable for assigning signals in experimental NMR spectra and confirming molecular structures. nrel.govchemrxiv.orgjocpr.com The accuracy of the prediction depends on the chosen functional and basis set. nih.govresearchgate.net
Calculations for this compound would provide predicted chemical shifts for each unique hydrogen and carbon atom, including the protons of the methyl group, the pyrazole ring, and the nitrophenyl ring, as well as the corresponding carbon atoms.
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts This table lists the atoms for which chemical shifts would be calculated. Specific predicted values (in ppm) for the title compound are not available in the provided search results.
| Atom Type | Description | Predicted δ (ppm) |
|---|---|---|
| ¹H (Methyl) | Protons of the -CH₃ group on the pyrazole ring. | Not Available |
| ¹H (Pyrazole) | Protons on the C4 and C5 positions of the pyrazole ring. | Not Available |
| ¹H (Phenyl) | Protons on the nitrophenyl ring. | Not Available |
| ¹³C (Methyl) | Carbon of the -CH₃ group. | Not Available |
| ¹³C (Pyrazole) | Carbons of the pyrazole ring (C3, C4, C5). | Not Available |
| ¹³C (Phenyl) | Carbons of the nitrophenyl ring. | Not Available |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energetics and Electron Delocalization)
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing a molecule's chemical reactivity, kinetic stability, and electronic properties. jcsp.org.pk A smaller energy gap suggests higher reactivity and greater polarizability.
In molecules like this compound, the HOMO is typically delocalized over the electron-rich pyrazole ring system, while the LUMO is often localized on the electron-withdrawing nitrophenyl moiety. nih.govjcsp.org.pk This separation of the frontier orbitals indicates the potential for intramolecular charge transfer (ICT) upon electronic excitation, a property relevant to nonlinear optics. nih.govresearchgate.net
Table 5: Frontier Molecular Orbital Properties This table describes the key parameters derived from FMO analysis. Specific energy values (in eV) for the title compound are not available in the provided search results.
| Parameter | Description | Value (eV) |
|---|---|---|
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital. Relates to electron-donating ability. | Not Available |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital. Relates to electron-accepting ability. | Not Available |
| Energy Gap (ΔE) | The energy difference between LUMO and HOMO, indicating chemical stability and reactivity. | Not Available |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Identification
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. researchgate.netresearchgate.net It is used to predict how a molecule will interact with other species and to identify sites susceptible to electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attack. nih.gov
The MEP map uses a color scale to denote electrostatic potential:
Red/Yellow: Regions of negative potential, rich in electrons. These are sites for electrophilic attack.
Blue: Regions of positive potential, electron-deficient. These are sites for nucleophilic attack.
Green: Regions of neutral or near-zero potential.
For this compound, the MEP map is expected to show a strong negative potential (red) around the oxygen atoms of the nitro group and, to a lesser extent, near the nitrogen atoms of the pyrazole ring. nih.govresearchgate.net These areas are the most likely sites for electrophilic attack. Conversely, regions of positive potential (blue) would be located around the hydrogen atoms, particularly those on the aromatic rings. mdpi.com
Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Intermolecular Interactions
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge distribution, electron delocalization, and the nature of intra- and intermolecular interactions in molecular systems. tandfonline.comnih.gov It translates the complex, delocalized molecular orbitals obtained from quantum chemical calculations into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals, resembling the familiar Lewis structures. nih.govyoutube.com The key focus of NBO analysis is the examination of donor-acceptor interactions, where electron density is transferred from a filled (donor) Lewis-type orbital to an empty (acceptor) non-Lewis orbital. The energetic significance of these interactions is evaluated using second-order perturbation theory, providing a quantitative measure of their stabilization energy, E(2). nih.gov
In the context of this compound, NBO analysis elucidates the electronic landscape arising from the interplay between the electron-rich pyrazole ring and the electron-withdrawing nitrophenyl substituent. Key interactions that are typically analyzed include:
Lone Pair Delocalization: The nitrogen atoms of the pyrazole ring and the oxygen atoms of the nitro group possess lone pairs of electrons. NBO analysis quantifies the delocalization of these lone pairs into neighboring antibonding orbitals. For instance, the lone pair of the pyridine-like nitrogen (N2) of the pyrazole ring can delocalize into the π* orbitals of the pyrazole and phenyl rings.
Intermolecular Interactions: NBO analysis can also probe non-covalent interactions, such as hydrogen bonds. For this compound in a condensed phase or interacting with other molecules, NBO can characterize interactions like C-H···O hydrogen bonds by identifying the delocalization of electron density from an oxygen lone pair (nO) of the nitro group to an antibonding C-H orbital (σ*C-H) of a neighboring molecule. tandfonline.com
The stabilization energies (E(2)) calculated from NBO analysis provide a quantitative ranking of the importance of these electronic interactions, offering deep insight into the molecule's structure, stability, and reactivity. nih.gov
Table 1: Representative Donor-Acceptor Interactions in Aryl-Pyrazole Systems Analyzed by NBO
| Donor NBO | Acceptor NBO | Interaction Type | Typical E(2) (kcal/mol) | Significance |
|---|---|---|---|---|
| π(C=C)pyrazole | π(C=C)phenyl | π → π Conjugation | 5-20 | Indicates delocalization and electronic communication between the two rings. |
| π(C=C)phenyl | π(N=O)nitro | π → π Conjugation | 2-10 | Shows the electron-withdrawing effect of the nitro group on the phenyl ring. |
| n(N)pyrazole | π(C=C)ring | Lone Pair Delocalization | 10-30 | Highlights the contribution of the pyrazole nitrogen lone pair to the aromatic system. |
| n(O)nitro | σ(C-H)neighbor | Intermolecular C-H···O Hydrogen Bond | 0.5-2.5 | Quantifies the strength of weak hydrogen bonds that direct crystal packing. |
Conformational Landscape Exploration and Isomerism of Pyrazole Derivatives
The conformational landscape of this compound is primarily defined by the rotational freedom around the single bond connecting the pyrazole and phenyl rings. This rotation dictates the dihedral angle between the planes of the two aromatic systems, which is a critical parameter influencing the molecule's steric and electronic properties. nih.gov Computational methods, such as molecular dynamics simulations and potential energy surface (PES) scans, are employed to explore this landscape and identify the most stable conformers (rotational isomers). eurasianjournals.com
For biaryl systems like this, the final conformation is a balance between two opposing factors:
Electronic Stabilization: Conjugation between the π-systems of the pyrazole and nitrophenyl rings favors a planar conformation (dihedral angle of 0° or 180°), as this maximizes orbital overlap and electron delocalization. nih.gov
Steric Hindrance: Repulsive forces between substituents at the ortho positions of the two rings favor a non-planar, twisted conformation. nih.govnih.gov In this compound, the primary steric clash occurs between the bulky nitro group at the C2' position of the phenyl ring and the atoms of the pyrazole ring (specifically the C4-H bond and the N2 atom).
Due to the significant steric demand of the ortho-nitro group, it is computationally predicted that this compound will adopt a non-planar ground-state conformation. nih.govresearchgate.netrsc.org The planar conformer, while electronically favorable, would represent a high-energy transition state on the rotational PES due to severe steric repulsion. The lowest energy conformers are expected to have a significant dihedral angle, likely in the range of 40-70°, to alleviate this steric strain. This twisting, however, comes at the cost of reduced π-conjugation between the rings. nih.gov
Beyond rotational isomerism, pyrazole derivatives can exhibit other forms of isomerism. However, for this compound, the substitution pattern is fixed, precluding constitutional isomers like 1-methyl-5-(2-nitrophenyl)-1H-pyrazole. Tautomeric isomerism is discussed in the following section.
Studies on Tautomeric Equilibria in Pyrazole Systems
Tautomerism is a significant phenomenon in heterocyclic chemistry, particularly for N-unsubstituted pyrazoles. encyclopedia.pub The most common form is annular prototropic tautomerism, where a proton can migrate between the two nitrogen atoms of the pyrazole ring (N1 and N2). nih.gov For a generic 3-substituted pyrazole, this results in an equilibrium between the 3-substituted-1H-pyrazole and the 5-substituted-1H-pyrazole tautomers. fu-berlin.de The position of this equilibrium is sensitive to various factors, including the electronic nature of the substituents, the solvent, and the temperature. nih.govfu-berlin.de
However, in the case of This compound , annular tautomerism is not possible. The presence of the methyl group on the N1 nitrogen atom "fixes" the structure into a single tautomeric form. nih.govresearchgate.net The covalent bond between the nitrogen and the methyl group's carbon prevents the proton migration that is characteristic of tautomerism in N-unsubstituted pyrazoles.
Therefore, computational studies on this specific molecule would not focus on a tautomeric equilibrium but would rather confirm the stability of the single, N1-methylated structure. This is an important distinction, as the reactivity and intermolecular interactions of an N-methylated pyrazole are distinctly different from its potentially tautomeric N-H counterpart. nih.gov For example, the N-methylated compound lacks the acidic N-H proton, which is a key hydrogen bond donor in N-unsubstituted pyrazoles, influencing their self-assembly and crystal packing. fu-berlin.denih.gov Computational studies of the N-unsubstituted analog, 3-(2-nitrophenyl)-1H-pyrazole, would, in contrast, need to consider the relative energies of the two possible annular tautomers to predict the dominant form in different environments.
Modeling of Intramolecular and Intermolecular Non-Covalent Interactions
Non-covalent interactions are crucial in determining the three-dimensional structure, stability, and crystal packing of molecules. mdpi.comresearchgate.net Computational modeling provides essential tools, such as Density Functional Theory (DFT), Quantum Theory of Atoms in Molecules (QTAIM), and Non-Covalent Interaction (NCI) plots, to characterize these weak forces. tandfonline.commdpi.com For this compound, both intramolecular and intermolecular interactions are significant.
Intramolecular Non-Covalent Interactions: The primary intramolecular interaction of interest is the potential for a weak hydrogen bond or other stabilizing interaction between the ortho-nitro group and the adjacent pyrazole ring. Due to the proximity enforced by the C-C bond, one of the nitro group's oxygen atoms can interact with the C-H bond at the C4 position of the pyrazole ring. This type of C-H···O interaction, though weak, can influence the preferred rotational conformation of the molecule. nih.gov The presence of the ortho-nitro group is analogous to the well-studied case of ortho-nitrophenol, where a strong intramolecular O-H···O hydrogen bond dictates its conformation and physical properties. doubtnut.comtestbook.comstackexchange.comvedantu.com While a C-H bond is a much weaker hydrogen bond donor than an O-H bond, this intramolecular interaction can still contribute to the stabilization of the twisted geometry.
Intermolecular Non-Covalent Interactions: In the solid state, intermolecular forces dictate how molecules arrange themselves in a crystal lattice. imedpub.com Based on the functional groups present in this compound, computational models would predict the following key interactions:
C-H···O Hydrogen Bonds: The electron-rich oxygen atoms of the nitro group are excellent hydrogen bond acceptors. They are expected to form weak hydrogen bonds with C-H donors from the pyrazole and phenyl rings of neighboring molecules. These directional interactions are often a primary driver in the crystal packing of nitroaromatic compounds. mdpi.com
π-π Stacking: The aromatic pyrazole and nitrophenyl rings can engage in π-π stacking interactions. researchgate.net These interactions involve the face-to-face or offset stacking of the aromatic rings of adjacent molecules and are driven by electrostatic and dispersion forces. The electron-poor character of the nitrophenyl ring and the relatively electron-rich pyrazole ring could lead to favorable donor-acceptor type π-π stacking.
C-H···π Interactions: A C-H bond from one molecule can point towards the face of an aromatic ring on a neighboring molecule, forming a weak C-H···π interaction. mdpi.com
Computational crystal structure prediction and analysis of known crystal structures of similar compounds help to understand how these varied interactions combine to form a stable three-dimensional supramolecular architecture. acs.orgtandfonline.comnih.gov
Table 2: Summary of Modeled Non-Covalent Interactions in this compound
| Interaction Type | Donor | Acceptor | Nature | Typical Energy (kcal/mol) | Role |
|---|---|---|---|---|---|
| Intramolecular Hydrogen Bond | C4-H (pyrazole) | O (nitro) | Electrostatic/Dispersion | < 1.0 | Influences molecular conformation. |
| Intermolecular Hydrogen Bond | C-H (aryl/pyrazole) | O (nitro) | Electrostatic/Dispersion | 0.5 - 2.5 | Directs crystal packing and forms networks. mdpi.com |
| π-π Stacking | Pyrazole/Phenyl Ring | Pyrazole/Phenyl Ring | Electrostatic/Dispersion | 1.0 - 7.0 | Contributes to crystal cohesion and density. mdpi.comresearchgate.net |
| C-H···π Interaction | C-H (aryl/pyrazole) | π-system (ring) | Electrostatic/Dispersion | 0.5 - 2.0 | Provides additional stabilization in the crystal lattice. mdpi.com |
Derivatization Strategies and Reaction Mechanisms Involving 1 Methyl 3 2 Nitrophenyl 1h Pyrazole
Regioselective Functionalization and Transformations of Pyrazole (B372694) Cores
The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. In 1,3-disubstituted pyrazoles such as 1-methyl-3-(2-nitrophenyl)-1H-pyrazole, the C4 position is the most nucleophilic and, therefore, the primary site for such reactions. mdpi.com This inherent reactivity allows for precise, regioselective introduction of new functional groups.
A prominent example of this regioselectivity is the Vilsmeier-Haack reaction. nih.gov Treating the pyrazole with a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) introduces a formyl group (-CHO) exclusively at the C4 position. nih.gov This reaction proceeds via the formation of the electrophilic Vilsmeier reagent, which is attacked by the electron-rich C4 carbon of the pyrazole ring. This method is a reliable route to pyrazole-4-carbaldehydes, which are valuable intermediates for further synthesis. nih.gov
Table 1: Regioselective Functionalization of the Pyrazole Core
| Reaction | Reagents | Position of Functionalization | Product Type |
|---|---|---|---|
| Vilsmeier-Haack | POCl₃, DMF | C4 | Pyrazole-4-carbaldehyde |
| Halogenation | NBS, NCS, Br₂ | C4 | 4-Halopyrazole |
This table represents common regioselective reactions on 1,3-disubstituted pyrazole cores.
Nitrophenylene Substituent Transformations (e.g., Reduction of Nitro Group)
The 2-nitrophenyl group attached to the pyrazole core offers a versatile handle for chemical modification, with the reduction of the nitro group being the most significant transformation. The conversion of the nitro group (-NO₂) to an amino group (-NH₂) is a critical step, as it transforms an electron-withdrawing substituent into an electron-donating one, profoundly altering the molecule's electronic properties and opening up new synthetic pathways. nih.gov This reduction can be achieved using various reagents and conditions, with the choice often depending on the presence of other functional groups. wikipedia.org
Common methods for the reduction of aromatic nitro compounds are widely applicable here. wikipedia.orgorganic-chemistry.org Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel is highly efficient. wikipedia.org Metal-acid systems, such as iron (Fe) in acetic acid or tin(II) chloride (SnCl₂) in hydrochloric acid, are also classic and effective methods. wikipedia.org The resulting compound, 3-(2-aminophenyl)-1-methyl-1H-pyrazole, is a key building block for creating more complex heterocyclic structures.
Table 2: Selected Methods for the Reduction of the Nitro Group
| Reagent/Catalyst | Conditions | Advantages |
|---|---|---|
| H₂, Pd/C | Methanol or Ethanol, room temperature | Clean reaction, high yield |
| Iron (Fe) powder | Acetic Acid, reflux | Inexpensive, effective |
| Tin(II) Chloride (SnCl₂) | Concentrated HCl, heat | Classic method, reliable |
Formation of Novel Heterocyclic Systems from Pyrazole Building Blocks
Pyrazole derivatives are widely recognized as valuable building blocks in heterocyclic synthesis. researchgate.netnih.gov The functionalized derivatives of this compound are excellent precursors for constructing fused and polycyclic heterocyclic systems.
For instance, the 3-(2-aminophenyl)-1-methyl-1H-pyrazole obtained from the reduction of the nitro group is a bifunctional intermediate. The presence of the pyrazole ring and the ortho-amino group on the phenyl ring allows for intramolecular cyclization reactions. This intermediate can react with various one-carbon or two-carbon synthons to form fused tricyclic systems. Reaction with formic acid or its derivatives could lead to the formation of pyrazolo[5,1-b]quinazolines, while reaction with α-haloketones could yield pyrazolo[1,5-a]quinoxalines. These fused systems are of significant interest in medicinal chemistry due to their diverse biological activities. researchgate.net
Similarly, the pyrazole-4-carbaldehyde produced via the Vilsmeier-Haack reaction can be used to build fused pyranopyrazole or pyridopyrazole systems through condensation reactions with active methylene (B1212753) compounds. nih.gov
Mechanistic Insights into Pyrazole-Forming and Derivatization Reactions
Understanding the mechanisms behind the formation and derivatization of pyrazoles is crucial for controlling reaction outcomes and designing new synthetic routes.
The 1,3-dipolar cycloaddition is a powerful and common method for synthesizing the pyrazole ring. nih.gov This reaction typically involves a 1,3-dipole, such as a diazo compound or a nitrile imine, reacting with a dipolarophile, such as an alkyne or an alkene. nih.govrsc.org
To form a pyrazole like the title compound via this route, one could envision the reaction of a diazoalkane with a substituted alkyne. The mechanism is concerted, where the π systems of the dipole and dipolarophile interact to form a five-membered ring in a single step. nih.gov For example, the reaction of diazomethane (B1218177) with 1-ethynyl-2-nitrobenzene (B95037) would lead to 3-(2-nitrophenyl)-1H-pyrazole, which could then be methylated. The regioselectivity of the cycloaddition is governed by the electronic and steric properties of the substituents on both the dipole and the dipolarophile. organic-chemistry.org
The most traditional and widely used method for pyrazole synthesis is the cyclocondensation reaction (Knorr pyrazole synthesis) between a hydrazine (B178648) and a 1,3-dicarbonyl compound or its synthetic equivalent. mdpi.combeilstein-journals.org To synthesize this compound, the reaction would involve methylhydrazine and a 1,3-dicarbonyl compound bearing a 2-nitrophenyl group, such as 1-(2-nitrophenyl)butane-1,3-dione (B1618093).
The mechanism proceeds in several steps:
Initial Attack: One of the nitrogen atoms of methylhydrazine acts as a nucleophile, attacking one of the carbonyl carbons of the dicarbonyl compound.
Intermediate Formation: This leads to the formation of a hydrazone or an enamine intermediate. researchgate.net
Cyclization: The remaining free nitrogen or amino group then performs an intramolecular nucleophilic attack on the second carbonyl group.
Dehydration: The resulting cyclic intermediate eliminates a molecule of water to form the aromatic pyrazole ring.
The reaction of an unsymmetrical dicarbonyl with a substituted hydrazine can lead to a mixture of two regioisomers. nih.govresearchgate.net The final product distribution is influenced by the reaction conditions (such as pH) and the steric and electronic nature of the substituents on both reactants. researchgate.net
Tautomerism: Prototropic tautomerism is a fundamental characteristic of NH-pyrazoles, where the proton on the nitrogen can migrate between the two nitrogen atoms (N1 and N2). nih.govfu-berlin.de This interconversion is typically rapid in solution. nih.gov However, for this compound, the presence of the methyl group on the N1 nitrogen quenches this annular tautomerism, locking the structure into a single tautomeric form. nih.gov Understanding tautomerism is nonetheless critical, as the unmethylated precursor, 3-(2-nitrophenyl)-1H-pyrazole, would exist as a mixture of tautomers.
Intramolecular Rearrangements: While less common for stable aromatic pyrazoles, rearrangements can occur in reaction intermediates during synthesis. For instance, in syntheses involving 1,3-dipolar cycloadditions, the initial product is often a non-aromatic 3H-pyrazole or 4H-pyrazole. These intermediates can undergo researchgate.netrsc.org-sigmatropic rearrangements, where a substituent migrates from a carbon atom to a nitrogen atom to afford the stable aromatic 1H-pyrazole. nih.govnih.govuniovi.es The group that migrates determines the final substitution pattern on the aromatic pyrazole ring. uniovi.es
Coordination Chemistry and Supramolecular Assemblies of 1 Methyl 3 2 Nitrophenyl 1h Pyrazole
Ligand Design Principles for Pyrazole (B372694) Derivatives
The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, which are key to its function as a ligand. These nitrogen atoms exhibit distinct electronic characteristics: one is a pyrrole-type nitrogen (N1), which is typically protonated or substituted, and the other is a pyridine-type nitrogen (N2), which possesses a lone pair of electrons readily available for coordination to a metal center. mdpi.com This inherent asymmetry allows pyrazole to act as a versatile building block in ligand design. nih.gov
In the specific case of 1-methyl-3-(2-nitrophenyl)-1H-pyrazole, several design principles are at play:
N-Substitution: The methylation at the N1 position is a critical design choice. It precludes the N1 atom from participating in coordination or acting as a hydrogen bond donor, which is a common feature in unsubstituted pyrazoles. nih.govresearchgate.net This modification definitively directs any metal coordination to the N2 atom, simplifying the resulting coordination geometry and preventing the formation of common hydrogen-bonded polymeric chains or oligomers. nih.gov
Steric and Electronic Effects: The 3-(2-nitrophenyl) substituent significantly influences the ligand's properties. The bulky nature of this group can create steric hindrance around the coordination site, affecting the geometry of the resulting metal complexes. Electronically, the nitro group is strongly electron-withdrawing, which modulates the basicity of the coordinating N2 atom and influences the strength of the metal-ligand bond. pen2print.org
Chelation Potential: While this compound itself is a monodentate ligand, coordinating through the N2 atom, the pyrazole scaffold is frequently incorporated into larger molecules to create polydentate, chelating ligands. The strategic placement of other donor groups on the pyrazole ring or its substituents can lead to bidentate, tridentate, or even more complex ligands that form highly stable complexes with metal ions. saudijournals.comresearchgate.net The principles learned from this specific molecule inform the broader design of such complex ligands.
Synthesis and Characterization of Metal Complexes Featuring Pyrazole Ligands
The synthesis of metal complexes using pyrazole-based ligands like this compound typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. nih.govrsc.org Common metal precursors include halides, nitrates, or perchlorates of transition metals such as copper(II), cobalt(II), nickel(II), and zinc(II). nih.govsaudijournals.com The reaction is often carried out under reflux to ensure completion, and the resulting complex can be isolated by cooling, evaporation of the solvent, or addition of a less-polar co-solvent to induce precipitation.
The characterization of these complexes is crucial to determine their structure and properties. A combination of spectroscopic and analytical techniques is employed:
Infrared (IR) Spectroscopy: This technique is used to confirm the coordination of the pyrazole ligand to the metal ion. Coordination through the N2 nitrogen atom typically results in a shift of the C=N stretching vibration frequency compared to the free ligand.
NMR Spectroscopy: 1H and 13C NMR are invaluable for characterizing the ligand and its diamagnetic metal complexes in solution. Changes in the chemical shifts of the pyrazole ring protons and carbons upon coordination provide evidence of the ligand-metal interaction. nih.gov
Elemental Analysis and Mass Spectrometry: These methods confirm the stoichiometry of the complex, ensuring the correct ratio of metal to ligand. nih.gov
The table below summarizes typical characterization data for a hypothetical metal complex of this compound.
| Technique | Observation in Free Ligand | Expected Change Upon Coordination | Information Gained |
| IR Spectroscopy | C=N stretch at ~1550 cm⁻¹ | Shift to higher or lower frequency | Confirmation of N2 coordination |
| ¹H NMR Spectroscopy | Sharp signals for pyrazole and phenyl protons | Broadening or shifting of signals (especially near N2) | Evidence of metal-ligand interaction in solution |
| UV-Vis Spectroscopy | Ligand-centered π-π* transitions | Appearance of new d-d transition or charge-transfer bands | Electronic structure and coordination geometry of the metal ion |
| X-ray Diffraction | Molecular structure and packing | Precise M-N bond lengths, coordination number, and geometry | Definitive solid-state structure |
Supramolecular Architectures and Self-Assembly Processes
In the solid state, molecules of this compound and its metal complexes organize into extended, ordered structures known as supramolecular assemblies. This self-assembly is driven by a network of relatively weak and non-covalent intermolecular interactions.
Hydrogen bonding is a primary directional force in the crystal engineering of nitrogen-containing heterocycles. mdpi.com In unsubstituted pyrazoles, the N1-H group is an excellent hydrogen bond donor, and the N2 atom is an acceptor, leading to the formation of robust N-H···N hydrogen bonds. These interactions frequently result in the assembly of molecules into dimers, trimers, tetramers, or infinite chains. nih.govresearchgate.net
However, in this compound, the N1 position is blocked by a methyl group, precluding the formation of these classic N-H···N motifs. Consequently, the supramolecular organization is directed by weaker types of hydrogen bonds. The oxygen atoms of the ortho-nitro group are potent hydrogen bond acceptors. They can interact with weak C-H donors from the pyrazole or phenyl rings of neighboring molecules, forming C-H···O interactions. nih.gov Although weaker than conventional hydrogen bonds, these interactions are numerous and collectively play a significant role in stabilizing the crystal lattice. nih.gov
Beyond hydrogen bonding, other non-covalent forces are critical in defining the supramolecular architecture. mdpi.comresearchgate.net
π-π Stacking: The presence of two aromatic systems—the pyrazole ring and the nitrophenyl ring—makes π-π stacking interactions a dominant feature in the crystal packing. These interactions occur when the electron-rich π systems of adjacent aromatic rings overlap. The geometry of this stacking (e.g., face-to-face or offset) is influenced by the electrostatic potential of the rings. The electron-withdrawing nitro group significantly polarizes the phenyl ring, which can favor offset stacking arrangements to minimize electrostatic repulsion. iucr.orgmdpi.com
The interplay of these varied interactions leads to the formation of complex three-dimensional networks. mdpi.com
The specific substituents on the pyrazole core are the ultimate determinants of the final supramolecular structure. The functional groups dictate which non-covalent interactions are possible and which will predominate. mdpi.comnih.gov
For this compound, the substituents have the following critical impacts:
N1-Methyl Group: As discussed, this group completely alters the hydrogen bonding landscape by removing the primary N-H donor. This prevents the formation of N-H···N chains and promotes reliance on weaker C-H···O and π-stacking interactions for assembly.
C3-(2-nitrophenyl) Group: This substituent introduces multiple effects.
It provides the nitro group, whose oxygen atoms act as key hydrogen bond acceptors for C-H···O interactions. nih.gov
It introduces a second aromatic ring, making π-π stacking a major stabilizing force. iucr.org
The strong electron-withdrawing nature of the nitro group modifies the electronic properties of the entire molecule, influencing the strength and geometry of all electrostatic interactions. mdpi.com
The ortho position of the nitro group can induce a twist between the pyrazole and phenyl rings, affecting how the molecules can pack together efficiently.
These substituent-driven effects highlight how targeted chemical modification can be used to rationally design and control the supramolecular self-assembly of pyrazole-based molecules, leading to materials with specific and predictable solid-state structures. researchgate.net
Advanced Applications of 1 Methyl 3 2 Nitrophenyl 1h Pyrazole in Chemical Sciences
Application in Materials Science (e.g., Photochromic Compounds)
The pyrazole (B372694) scaffold is a constituent of various molecules that exhibit photochromism, the reversible transformation of a chemical species between two forms by the absorption of electromagnetic radiation. These two forms possess different absorption spectra, leading to a color change. This property is the foundation for their use in a variety of applications, including light-sensitive eyewear, optical data storage, and molecular switches.
While research directly on 1-methyl-3-(2-nitrophenyl)-1H-pyrazole as a photochromic material is not extensively documented, the photochromic behavior of related pyrazole derivatives provides strong evidence for its potential in this area. For instance, a compound synthesized from a one-pot, three-component reaction involving a pyrazole-4-carbaldehyde derivative resulted in a photochromic compound. This molecule, 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene, demonstrates interesting photochromic behavior in both crystalline and solution phases. mdpi.com Upon exposure to UV light, this compound undergoes a color change, which is a hallmark of photochromism. mdpi.com This behavior is attributed to the reversible isomerization of the molecule, a mechanism that could be engineered into derivatives of this compound. The presence of the nitro group in this compound is significant, as electron-withdrawing groups can play a crucial role in the photochromic properties of a molecule.
The potential for photochromism in pyrazole-based compounds is further highlighted by the study of pyrazolone (B3327878) S-methyl thiosemicarbazone derivatives. One such compound, 1-phenyl-3-methyl-4-benzyl-5-one pyrazole S-methyl thiosemicarbazone (PMBP-smtsc), was synthesized and its photochromic properties were investigated. researchgate.net The photochromism in this case was attributed to a photoisomerization from an enol to a keto form via an intermolecular proton transfer. researchgate.net This mechanism underscores the versatility of the pyrazole core in designing novel photochromic materials.
Investigation of Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for applications in photonics and optoelectronics, including optical switching, frequency conversion, and data storage. Pyrazole derivatives have emerged as a promising class of organic NLO materials due to their versatile electronic properties and the ease with which their molecular structure can be modified to enhance NLO responses.
The NLO properties of several pyrazole derivatives have been investigated, providing insights into the potential of this compound in this field. For example, the third-order nonlinear optical response of a series of pyrazoline derivatives has been studied experimentally. researchgate.net These studies are important as they help in understanding the relationship between molecular structure and NLO activity.
Computational methods, such as Density Functional Theory (DFT), have been employed to predict and understand the NLO properties of pyrazole derivatives. researchgate.netwum.edu.pk These theoretical calculations can provide valuable information on polarizability, hyperpolarizability, and dipole moment, which are key parameters for NLO materials. wum.edu.pknih.gov For instance, DFT studies on pyranopyrazole derivatives have shown that these compounds could be potential candidates for applications in various non-linear optical devices due to their significant molecular hyperpolarizabilities. wum.edu.pkwum.edu.pk The findings from these studies suggest that by altering substituents on the pyrazole ring, the energy gap of the molecule can be tuned to create better NLO materials. wum.edu.pkwum.edu.pk
The table below summarizes the third-order nonlinear optical parameters for a selection of pyrazoline derivative-doped poly(methyl methacrylate) thin films, illustrating the range of NLO responses achievable with this class of compounds.
| Compound | Film Thickness (μm) | Third-Order Nonlinear Susceptibility χ(3) (10^-13 esu) | Figure of Merit (χ(3)/α) (10^-16 esu cm) |
| DCNP | 1.10 | 0.79 | 0.81 |
| PRD1 | 8.14 | 5.83 | 1.14 |
Data adapted from a study on pyrazoline derivatives. The specific compounds are not this compound but are representative of the NLO properties of this class of molecules. researchgate.net
Role as Precursors and Building Blocks in Complex Chemical Synthesis
The pyrazole ring is a fundamental scaffold in organic chemistry, serving as a versatile building block for the synthesis of a wide array of more complex molecules with diverse applications in medicine, agriculture, and materials science. globalresearchonline.netnih.gov this compound, with its reactive sites, is a valuable precursor in the synthesis of more elaborate chemical structures.
The synthesis of pyrazole derivatives often involves the cyclocondensation of hydrazine (B178648) derivatives with 1,3-dicarbonyl compounds. nih.govsmolecule.com For example, a method for the synthesis of 1-methyl-4-(2-nitrophenyl)-1H-pyrazole involves the reaction of 3-(dimethylamino)-2-(2-nitrophenyl)acrolein with methylhydrazine. prepchem.com This highlights the role of substituted pyrazoles as synthetic targets that can be further functionalized.
The pyrazolone structural motif, closely related to pyrazole, is another critical element in medicinal chemistry. nih.gov 1-Phenyl-3-methyl-5-pyrazolone (PMP), also known as edaravone, is a prominent example of a pyrazole derivative that serves as both a reagent and a drug. researchgate.net It is used to derivatize monosaccharides for analytical purposes and is also a reactive molecule that can form stable adducts with aldehydes. researchgate.net This dual functionality underscores the potential of pyrazole derivatives like this compound to be utilized as versatile building blocks in the design and synthesis of new chemical entities with specific functionalities.
The pyrazole nucleus is present in a variety of leading drugs, demonstrating its importance as a pharmacophore. allresearchjournal.com The ability to synthesize a diverse range of substituted pyrazoles is therefore of great interest to medicinal chemists. The synthetic strategies for creating pyrazole derivatives are numerous and adaptable, allowing for the introduction of various functional groups onto the pyrazole core. nih.gov This chemical tractability makes compounds like this compound valuable starting materials for the construction of novel bioactive molecules and functional materials.
Catalytic Applications of Pyrazole-based Ligands
Pyrazole-based ligands have gained significant attention in coordination chemistry and catalysis due to their strong coordinating ability with a wide range of metal ions. researchgate.net The resulting metal complexes have shown remarkable catalytic activity in various organic transformations. The versatility of the pyrazole scaffold allows for the design of ligands with tailored steric and electronic properties, which in turn can fine-tune the catalytic performance of the metal center.
While specific catalytic applications of ligands derived directly from this compound are not extensively reported, the broader class of pyrazole-containing ligands has been successfully employed in catalysis. allresearchjournal.com For instance, pyrazolone-based ligands have been shown to form metal complexes with interesting features, including catalytic activity. researchgate.net These complexes have been investigated for their potential in various catalytic reactions.
The pyrazole ring can be incorporated into multidentate ligand frameworks, such as scorpionate ligands, which have had a profound impact on coordination chemistry and catalysis. The ease of synthesis and modification of pyrazole-based ligands makes them attractive candidates for the development of new and efficient catalysts. The presence of the nitro group in this compound could be leveraged to modulate the electronic properties of a derived ligand, potentially influencing the catalytic activity of its metal complexes. The development of catalysts is a continuous effort in chemical research, and the exploration of new ligand systems based on readily accessible pyrazole derivatives like this compound remains a promising avenue for discovering novel and efficient catalytic systems.
Future Research Directions in the Chemistry of 1 Methyl 3 2 Nitrophenyl 1h Pyrazole
Exploration of Sustainable and Scalable Synthetic Methodologies
The development of environmentally benign and industrially viable synthetic routes is a paramount goal in modern chemistry. For 1-methyl-3-(2-nitrophenyl)-1H-pyrazole, future research should focus on moving beyond traditional laboratory-scale syntheses, which often involve refluxing in organic solvents for extended periods. scholarsresearchlibrary.comnih.govnih.gov Key areas for exploration include one-pot reactions, catalyst-free protocols, and solvent-free conditions to improve efficiency and reduce environmental impact. researchgate.net
Green chemistry principles can be integrated by exploring alternative energy sources like microwave irradiation, which has been shown to accelerate reaction times in pyrazole (B372694) synthesis. Methodologies such as the Claisen-Schmidt condensation to form chalcone (B49325) intermediates, followed by cyclization with hydrazine (B178648) derivatives, could be optimized for sustainability. scispace.com The goal is to develop protocols that are not only high-yielding but also minimize waste, avoid hazardous reagents, and are suitable for large-scale industrial production. atlantis-press.com
| Methodology | Key Features | Potential Advantages | Reference Context |
|---|---|---|---|
| Traditional Reflux | Heating reagents in a solvent (e.g., ethanol) for several hours. | Well-established, simple setup. | nih.govnih.gov |
| One-Pot Synthesis | Multiple reaction steps occur in a single reactor without isolating intermediates. | Increased efficiency, reduced solvent use and waste. researchgate.net | researchgate.netmdpi.com |
| Solvent-Free Reaction | Reagents are mixed directly, often with grinding or minimal heating. | Eliminates solvent waste, can reduce reaction times. | researchgate.net |
| Catalyst-Free Protocol | Reactions proceed without a catalyst, simplifying purification. | Avoids toxic or expensive catalysts, cleaner product formation. researchgate.net | researchgate.net |
Development of Predictive Computational Models for Structure-Property Relationships
Computational chemistry offers powerful tools for predicting the properties of molecules, thereby guiding experimental work. For this compound, Density Functional Theory (DFT) calculations can be employed to investigate its electronic structure, spectroscopic properties, and reactivity. researchgate.netnih.gov Future studies should focus on building robust computational models that can accurately predict how structural modifications will affect the molecule's properties.
These models can be used to calculate key parameters such as frontier molecular orbital energies (HOMO-LUMO gaps), molecular electrostatic potential (MEP) maps, and global reactivity descriptors. nih.govnih.gov MEP analysis, for instance, can identify regions susceptible to electrophilic and nucleophilic attack, providing insights into the molecule's interaction with biological targets. nih.gov By correlating theoretical data with experimental results, it will be possible to establish clear structure-property relationships, enabling the rational design of new derivatives with tailored electronic and optical characteristics. nih.gov
| Parameter | Description | Significance | Reference Context |
|---|---|---|---|
| HOMO-LUMO Energy Gap (ΔEg) | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Indicates molecular reactivity and stability; a smaller gap suggests higher reactivity. | nih.gov |
| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the molecule's surface. | Identifies positive (nucleophilic attack) and negative (electrophilic attack) regions, crucial for understanding intermolecular interactions. nih.gov | nih.gov |
| Global Reactivity Descriptors | Includes electronegativity, chemical hardness, and electrophilicity index. | Quantifies the overall chemical behavior and stability of the molecule. | researchgate.net |
| Hyperpolarizability (β0) | A measure of the non-linear optical (NLO) response of a molecule. | Predicts potential applications in NLO materials. nih.gov | nih.gov |
Design and Synthesis of Derivatives for Novel Chemical Functionalities
The pyrazole scaffold is a "privileged structure" in medicinal chemistry, known for its presence in a wide range of biologically active compounds. nih.govglobalresearchonline.netacademicstrive.com A significant future direction for this compound is the systematic design and synthesis of derivatives to explore new chemical and biological functions. Research can focus on modifying both the 1-methylpyrazole (B151067) core and the 2-nitrophenyl substituent.
Strategies for derivatization include:
Substitution on the Phenyl Ring: Introducing various electron-donating or electron-withdrawing groups to the nitrophenyl ring can modulate the electronic properties and biological activity of the entire molecule. frontiersin.org
Modification of the Pyrazole Core: Exploring different N-1 substituents or adding functional groups at the C-4 and C-5 positions of the pyrazole ring can lead to compounds with diverse pharmacological profiles. scholarsresearchlibrary.comnih.gov
Hybrid Molecules: Fusing the pyrazole structure with other heterocyclic systems, such as oxadiazoles (B1248032) or triazoles, can generate novel hybrid compounds with potentially synergistic activities. nih.govnih.gov
These new derivatives can be screened for a wide array of applications, including as potential antimicrobial agents, antioxidants, or enzyme inhibitors, building upon the known versatility of the pyrazole class. scholarsresearchlibrary.comglobalresearchonline.netnih.gov
Advanced Studies in Supramolecular Chemistry and Crystal Engineering
Crystal engineering focuses on understanding and controlling the assembly of molecules in the solid state to design materials with specific properties. The structure of this compound, featuring a planar pyrazole ring and a rotatable nitrophenyl group, makes it an interesting candidate for such studies. nih.gov
Future research should involve detailed single-crystal X-ray diffraction analysis to elucidate its three-dimensional structure and packing motifs. researchgate.nettandfonline.com This can be complemented by Hirshfeld surface analysis to visualize and quantify intermolecular interactions, such as hydrogen bonds, C–H···π interactions, and π–π stacking, which govern the crystal packing. researchgate.nettandfonline.com The presence of the nitro group and the aromatic rings provides opportunities for strong and directional intermolecular interactions. researchgate.net Understanding how these non-covalent forces dictate the supramolecular assembly will enable the rational design of co-crystals and polymorphs of this compound with tailored physical properties like solubility and stability.
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for preparing 1-methyl-3-(2-nitrophenyl)-1H-pyrazole?
- Methodological Answer : A four-component reaction involving arylcarbohydrazides, dialkyl acetylenedicarboxylates, and cyclohexyl isocyanide under neutral conditions offers a robust pathway for synthesizing highly functionalized pyrazole derivatives. This approach avoids harsh reagents and enables modular substitution patterns . Alternative routes include condensation reactions using hydrazine derivatives with nitrophenyl ketones, as seen in analogous pyrazole syntheses .
Q. How can spectroscopic techniques confirm the structural identity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for resolving substituent positions on the pyrazole ring. For example, NMR can distinguish between tautomers (e.g., 3- vs. 5-substituted pyrazoles) via coupling patterns and chemical shifts . Mass spectrometry (MS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups like nitro (-NO) and aromatic C-H stretches .
Q. What intermediates are commonly used in its synthesis?
- Methodological Answer : Key intermediates include 2-nitrophenyl acetylene derivatives and hydrazine precursors. For instance, 1-aryl-2-(phenylsulfanyl)ethanone hydrazones are cyclized using phosphorus oxychloride to form pyrazole cores . Upstream reagents like 2-nitrobenzaldehyde or nitrophenyl ketones (CAS 577-59-3) are also critical .
Advanced Research Questions
Q. How can X-ray crystallography resolve tautomeric or conformational ambiguities in this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL refines bond lengths and angles to distinguish tautomers (e.g., 3- vs. 5-nitrophenyl substitution). For example, dihedral angles between aromatic rings and nitro groups can confirm substitution patterns . ORTEP-III visualizations aid in interpreting thermal ellipsoids and hydrogen-bonding networks .
Q. What strategies optimize the bioactivity of this compound through structural modification?
- Methodological Answer : Structure-activity relationship (SAR) studies guide functionalization. Introducing electron-withdrawing groups (e.g., -NO) at the 2-nitrophenyl moiety enhances interactions with hydrophobic enzyme pockets, as seen in COX-2 inhibitors like celecoxib . Substituting the pyrazole N-methyl group with bulkier substituents (e.g., Boc-protected pyrrolidine) can improve target selectivity .
Q. How to reconcile contradictions in pharmacological data across studies?
- Methodological Answer : Variability in biological activity (e.g., antifungal vs. anti-inflammatory effects) may arise from differences in assay conditions or substituent effects. Meta-analyses should control for purity (via HPLC), stereochemistry, and tautomer ratios. For example, pyrazole sulfonamide derivatives show COX-2 selectivity only with specific trifluoromethyl and methylphenyl groups .
Q. What challenges arise in computational modeling of its interactions with biological targets?
- Methodological Answer : Density Functional Theory (DFT) calculations struggle with nitro group orientation due to resonance effects. Molecular docking must account for tautomer equilibria, as seen in studies of 3-/5-(4-fluorophenyl)pyrazole tautomers . MD simulations require force field parameterization for nitrophenyl torsional flexibility .
Q. How to design experiments analyzing its metabolic stability or toxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
